molecular formula C11H7ClN4S B15344359 3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine

3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B15344359
M. Wt: 262.72 g/mol
InChI Key: UQYBYIQYBWQSMM-UHFFFAOYSA-N
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Description

3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that features a quinoline ring substituted with a chlorine atom at the 7th position and a thiadiazole ring substituted with an amine group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 7-chloroquinoline-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the intermediate 7-chloroquinoline-2-thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinoline Derivatives: Compounds such as 7-chloroquinoline-2-carboxylic acid and 7-chloroquinoline-2-thiosemicarbazone share structural similarities.

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 5-amino-1,2,4-thiadiazole are structurally related.

Uniqueness

3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its combined quinoline and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C11H7ClN4S

Molecular Weight

262.72 g/mol

IUPAC Name

3-(7-chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H7ClN4S/c12-7-3-1-6-2-4-8(14-9(6)5-7)10-15-11(13)17-16-10/h1-5H,(H2,13,15,16)

InChI Key

UQYBYIQYBWQSMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C3=NSC(=N3)N)Cl

Origin of Product

United States

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